molecular formula C8H10INO B12859289 3-Iodo-2-methoxy-5-methylaniline

3-Iodo-2-methoxy-5-methylaniline

Cat. No.: B12859289
M. Wt: 263.08 g/mol
InChI Key: CJIQJXYUAJMNFZ-UHFFFAOYSA-N
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Description

3-Iodo-2-methoxy-5-methylaniline is an organic compound with the molecular formula C8H10INO It is a derivative of aniline, featuring an iodine atom, a methoxy group, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2-methoxy-5-methylaniline typically involves the iodination of 2-methoxy-5-methylaniline. One common method is the Sandmeyer reaction, where the amino group of 2-methoxy-5-methylaniline is diazotized and then replaced with an iodine atom using potassium iodide and copper(I) iodide.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Sandmeyer reactions or other iodination techniques that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-2-methoxy-5-methylaniline can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products Formed: The major products depend on the specific reaction and reagents used. For example, in a substitution reaction with sodium azide, the product would be 3-azido-2-methoxy-5-methylaniline.

Scientific Research Applications

3-Iodo-2-methoxy-5-methylaniline has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Iodo-2-methoxy-5-methylaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom and methoxy group can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    2-Iodo-5-methylaniline: Lacks the methoxy group, which can affect its reactivity and applications.

    3-Methoxy-5-methylaniline:

    2-Iodo-5-methoxybenzenamine: Similar structure but different substitution pattern, leading to distinct reactivity.

Uniqueness: 3-Iodo-2-methoxy-5-methylaniline is unique due to the combination of the iodine atom, methoxy group, and methyl group on the benzene ring. This specific arrangement imparts unique chemical properties, making it valuable for specific synthetic and research applications.

Properties

Molecular Formula

C8H10INO

Molecular Weight

263.08 g/mol

IUPAC Name

3-iodo-2-methoxy-5-methylaniline

InChI

InChI=1S/C8H10INO/c1-5-3-6(9)8(11-2)7(10)4-5/h3-4H,10H2,1-2H3

InChI Key

CJIQJXYUAJMNFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)I)OC)N

Origin of Product

United States

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